Hydrogen Bond Donor Capacity: Quantitative Advantage Over Des-hydroxy Analogs
The 3-hydroxy substituent in the target compound confers exactly 1 hydrogen bond donor (HBD), a structural feature entirely absent in the direct des-hydroxy analog 2-(trifluoromethyl)pyridine-4-acetonitrile (CAS 1227591-90-3), which possesses 0 HBD [1]. Hydrogen bond donor count is a critical parameter in drug design because it directly modulates target engagement, aqueous solubility, and blood–brain barrier permeability [2]. The presence of the HBD also increases the topological polar surface area (TPSA) from 36.7 Ų (analog) to 56.9 Ų (target) [1], which can be leveraged to fine-tune ADME properties within a congeneric series.
| Evidence Dimension | Hydrogen Bond Donor Count & TPSA |
|---|---|
| Target Compound Data | HBD Count = 1, TPSA = 56.9 Ų |
| Comparator Or Baseline | 2-(Trifluoromethyl)pyridine-4-acetonitrile (CAS 1227591-90-3): HBD Count = 0, TPSA = 36.7 Ų |
| Quantified Difference | ΔHBD = +1 (infinite relative difference), ΔTPSA = +20.2 Ų (+55.1% increase) |
| Conditions | PubChem computed properties using Cactvs 3.4.8.24 and XLogP3 3.0, consistent with standard in silico drug-likeness assessment pipelines. |
Why This Matters
Procurement of a scaffold bearing an H-bond donor enables direct exploration of key target interactions without additional synthetic steps, accelerating SAR cycles and eliminating the risk of inactive starting points.
- [1] PubChem computed HBD and TPSA data: 3-Hydroxy-2-(trifluoromethyl)pyridine-4-acetonitrile (CID 118704397) vs. 2-(Trifluoromethyl)pyridine-4-acetonitrile (CID 118704071). National Center for Biotechnology Information, 2025. View Source
- [2] C.A. Lipinski, F. Lombardo, B.W. Dominy, P.J. Feeney. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 1997, 23, 3–25. View Source
